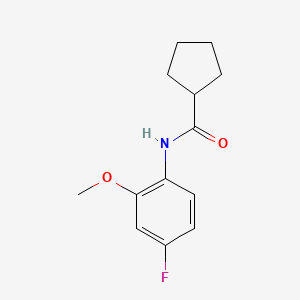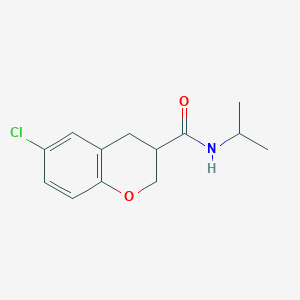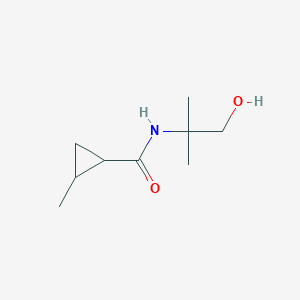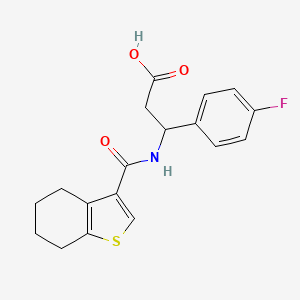
N-(3,5-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide, also known as QNZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the quinoline family of compounds, which are known for their diverse biological activities. QNZ has been shown to have a range of effects on various biochemical and physiological processes, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide is complex and involves the inhibition of NF-κB signaling, which is a key pathway involved in the regulation of inflammation and immune responses. This compound has been shown to inhibit the activity of IκB kinase (IKK), which is a key enzyme involved in the activation of NF-κB. This leads to the inhibition of NF-κB signaling and the downstream effects on various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of NF-κB signaling, the induction of apoptosis in cancer cells, and the modulation of immune and inflammatory responses. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,5-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide is its ability to inhibit NF-κB signaling, which is a key pathway involved in the regulation of inflammation and immune responses. This makes it a promising candidate for the treatment of various inflammatory and autoimmune diseases. However, this compound also has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research on N-(3,5-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide, including the development of new synthesis methods, the investigation of its potential applications in the treatment of various inflammatory and autoimmune diseases, and the exploration of its effects on other cellular processes. Additionally, further studies are needed to determine the safety and toxicity of this compound at various concentrations, as well as its potential interactions with other drugs and compounds.
In conclusion, this compound is a promising compound with a range of potential applications in scientific research. Its ability to inhibit NF-κB signaling and modulate immune and inflammatory responses makes it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanisms of action and potential applications, as well as its safety and toxicity at various concentrations.
Synthesemethoden
N-(3,5-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethoxyaniline with a series of reagents. The final step involves the addition of a sulfonamide group to the quinoline ring. This synthesis method has been well-established in the literature and has been used to produce this compound in large quantities for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide has been studied extensively for its potential applications in scientific research. It has been shown to have a range of effects on various biochemical and physiological processes, including the inhibition of NF-κB signaling and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-23-13-8-12(9-14(10-13)24-2)19-25(21,22)15-4-5-16-11(7-15)3-6-17(20)18-16/h4-5,7-10,19H,3,6H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWJSAYYXJOIBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)CC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7503335.png)
![2-[(3-Chlorophenyl)methylamino]pyridine-3-carboxylic acid](/img/structure/B7503337.png)

![N-[(3-cyanophenyl)methyl]-2-fluoro-N-methylbenzamide](/img/structure/B7503351.png)

![N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B7503359.png)




![N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B7503390.png)


![Ethyl 4-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylcarbamoylamino]piperidine-1-carboxylate](/img/structure/B7503437.png)
